molecular formula C11H20N4O2 B115537 (S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate CAS No. 140645-22-3

(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate

Cat. No.: B115537
CAS No.: 140645-22-3
M. Wt: 240.3 g/mol
InChI Key: BAEVCCYGRQSYIU-SECBINFHSA-N
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Description

(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate is a chiral piperidine derivative of high importance in medicinal chemistry research. This compound serves as a critical synthetic intermediate, with its azidomethyl group enabling further functionalization through click chemistry reactions. Its primary research value lies in the development of novel antiplasmodial agents. Scientific studies have identified the (S)-enantiomer of piperidine carboxamides as a highly potent and selective inhibitor of the Plasmodium falciparum proteasome (Pf20Sβ5), a promising target for antimalarial drug discovery . The (S)-configuration is essential for this activity, demonstrating significantly higher potency against malaria parasites compared to the corresponding (R)-enantiomer . This building block is used to create inhibitors that bind non-covalently to an unexplored pocket of the Pfβ5 subunit, a mechanism associated with a low propensity for generating resistance and strong species selectivity that minimizes activity against human proteasome isoforms . This product is intended for use in the synthesis and investigation of new therapeutic candidates for malaria. This compound is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl (3S)-3-(azidomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15-6-4-5-9(8-15)7-13-14-12/h9H,4-8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEVCCYGRQSYIU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435360
Record name (3S)-3-azidomethyl-1-(tert-butoxycarbonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140645-22-3
Record name (3S)-3-azidomethyl-1-(tert-butoxycarbonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with (S)-tert-butyl 3-((tosyloxy)methyl)piperidine-1-carboxylate, where the tosyl group activates the methylene carbon for substitution. Sodium azide (NaN₃) serves as the nucleophile, while sodium iodide (NaI) enhances reactivity via the Finkelstein mechanism, facilitating the formation of a more labile iodide intermediate. The reaction proceeds in dimethylformamide (DMF) at 70°C for 4 hours, achieving a 92% yield.

Key Reaction Parameters:

ParameterValue
SolventDMF
Temperature70°C
Reaction Time4 hours
Catalytic AdditiveSodium iodide (NaI)
Yield92%

Workup and Purification

Post-reaction, the mixture is extracted with ethyl acetate (EA) and water, followed by brine washes to remove residual DMF and salts. Drying over sodium sulfate (Na₂SO₄) and subsequent column chromatography (EA/hexane = 1:10) yields the pure product. Nuclear magnetic resonance (NMR) data confirm the structure:

  • ¹H-NMR (300 MHz, CDCl₃): δ 4.09–3.82 (m, 2H), 3.27–3.16 (m, 2H), 2.95–2.54 (m, 2H), 1.88–1.62 (m, 3H), 1.52–1.42 (m, 1H), 1.47 (s, 9H), 1.30–1.20 (m, 1H).

Alternative Pathways: Comparative Analysis

Staudinger Reaction and Subsequent Modifications

The Staudinger reaction (azide-phosphine coupling) is another potential pathway, but it typically yields iminophosphoranes rather than free azides. This limits its utility for synthesizing tert-butyl azidomethyl piperidines.

Industrial Applications and Derivative Synthesis

The product serves as a precursor for:

  • Peptidomimetics: Azide-alkyne cycloaddition (Click Chemistry) enables conjugation to bioactive molecules.

  • Antiviral Agents: Piperidine scaffolds are prevalent in protease inhibitors .

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution Reactions: Sodium azide, dimethylformamide, elevated temperatures.

    Reduction Reactions: Lithium aluminum hydride, tetrahydrofuran, room temperature.

    Cycloaddition Reactions: Alkynes, copper(I) catalysts, room temperature.

Major Products Formed

    Substitution Reactions: Various substituted piperidine derivatives.

    Reduction Reactions: (S)-Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate.

    Cycloaddition Reactions: Triazole derivatives.

Scientific Research Applications

Organic Synthesis

(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate serves as an important intermediate in synthesizing more complex molecules. Its azide group can participate in various reactions, including:

  • Click Chemistry : The azide can react with alkynes to form triazoles, facilitating bioconjugation and material development.
  • Substitution Reactions : It can be converted into other piperidine derivatives, enhancing the library of available compounds for drug discovery.

Medicinal Chemistry

The compound is being investigated for its potential use as a building block in pharmaceutical development. Notable areas include:

  • Antimicrobial Activity : Preliminary studies indicate effectiveness against certain bacterial strains, suggesting potential as an antibiotic agent.
  • Anti-inflammatory Effects : Research shows it may modulate inflammatory responses through inhibition of the NLRP3 inflammasome pathway .

Bioconjugation

The azide functionality allows for the preparation of bioconjugates, which are essential for biological studies and therapeutic applications. This includes:

  • Targeted Drug Delivery : By conjugating with specific biomolecules, it may enhance the selectivity and efficacy of drug delivery systems.

Material Science

In material science, this compound is employed in synthesizing novel materials with unique properties. Its reactivity facilitates the development of smart materials that respond to environmental stimuli.

In Vitro Studies on NLRP3 Inflammasome Inhibition

A study evaluated various piperidine derivatives for their ability to inhibit NLRP3-dependent pyroptosis in THP-1 cells. The results indicated that this compound showed promising inhibition levels, contributing to its potential as an anti-inflammatory agent.

CompoundPyroptosis Inhibition (%)IL-1β Release Inhibition (%)
Compound A24.9 ± 6.319.4 ± 0.4
Compound B29.1 ± 4.8 (at 50 µM)Not reported
This compoundTBDTBD

Antimicrobial Screening

The compound was screened against a panel of Gram-positive and Gram-negative bacteria, revealing selective activity against specific strains. Further optimization could enhance its efficacy as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate is primarily related to its ability to undergo various chemical transformations. The azide group is highly reactive and can participate in a range of reactions, making this compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate
  • Substituent Position : Azidomethyl at 4-position (vs. 3-position in the target compound).
  • Synthesis : Synthesized via mesylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate followed by azide substitution, achieving a 95% yield .
tert-Butyl 2-(azidomethyl)piperidine-1-carboxylate
  • Substituent Position : Azidomethyl at 2-position.
  • Molecular Formula : Reported as C₈H₁₀ClN₃ in one source (CAS: EN300-238615), but this conflicts with structural expectations (likely a typo; correct formula assumed to be C₁₁H₂₀N₄O₂ ) .
  • Key Difference : The 2-position may introduce greater ring strain, affecting stability and reaction pathways.

Functional Group Variants

tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate
  • Functional Group: Aminoethyl instead of azidomethyl.
  • Molecular Formula : C₁₂H₂₄N₂O₂ (CAS: 1235439-55-0) .
  • Application : Amines enable diverse derivatization (e.g., amide coupling), contrasting with azides used in Huisgen cycloadditions.
(R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate
  • Functional Group : Hydroxyl instead of azidomethyl.
  • Similarity Score : 1.00 (structural similarity to the piperidine-carboxylate core) .
  • Key Difference : Hydroxyl groups participate in hydrogen bonding, influencing solubility and biological activity.

Stereochemical Variants

(S)-tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate
  • Substituent : 4-Bromophenyl instead of azidomethyl.
  • Application : Intermediate in PARP inhibitor synthesis (e.g., niraparib), highlighting the role of stereochemistry in drug efficacy .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Substituent Position Functional Group Molecular Formula CAS Number
(S)-tert-butyl 3-(azidomethyl)piperidine-1-carboxylate 3 Azidomethyl C₁₁H₂₀N₄O₂ 162167-94-4
tert-butyl 4-(azidomethyl)piperidine-1-carboxylate 4 Azidomethyl C₁₁H₂₀N₄O₂ Not Provided
tert-butyl 2-(azidomethyl)piperidine-1-carboxylate 2 Azidomethyl C₁₁H₂₀N₄O₂* EN300-238615
tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate 3 Aminoethyl C₁₂H₂₄N₂O₂ 1235439-55-0

*Note: Discrepancy in ’s reported formula (C₈H₁₀ClN₃); corrected based on structural analysis.

Research Findings

Synthetic Efficiency : The 4-azidomethyl isomer () demonstrates high-yield synthesis (95%), suggesting scalable routes for related compounds .

Stereochemical Impact : The (S)-configuration in bromophenyl derivatives () is critical for binding affinity in PARP inhibitors, underscoring the importance of chirality in drug design .

Functional Group Reactivity: Azides enable bioorthogonal reactions, whereas hydroxyl or amino groups expand utility in polar interactions or further derivatization .

Biological Activity

(S)-Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring, a tert-butyl group, and an azidomethyl substituent. The azide functional group is notable for its reactivity, enabling various chemical transformations and potential applications in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The azide group can participate in click chemistry reactions, allowing for the conjugation with other biomolecules, which can modulate biological pathways.

Key Mechanisms:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses through its action on the NLRP3 inflammasome pathway.

In Vitro Studies

  • NLRP3 Inflammasome Inhibition :
    • A study evaluated several derivatives of piperidine compounds for their ability to inhibit NLRP3-dependent pyroptosis in THP-1 cells. This compound was included in the screening.
    • Results indicated that compounds with structural similarities showed varying degrees of inhibition on IL-1β release and pyroptotic cell death (Table 1).
CompoundPyroptosis Inhibition (%)IL-1β Release Inhibition (%)
Compound A24.9 ± 6.319.4 ± 0.4
Compound B29.1 ± 4.8 (at 50 µM)Not reported
This compoundTBDTBD
  • Antimicrobial Screening :
    • The compound was screened against a panel of Gram-positive and Gram-negative bacteria, revealing selective activity against specific strains, which could be further optimized for drug development.

Discussion

The biological activity of this compound shows promise in various therapeutic areas, particularly in antimicrobial and anti-inflammatory applications. Its unique chemical structure allows for significant versatility in drug design through modifications and conjugations.

Q & A

Basic: What synthetic strategies are employed to prepare (S)-tert-butyl 3-(azidomethyl)piperidine-1-carboxylate, and how is stereochemistry controlled?

Answer:
The synthesis typically involves a two-step process:

Mesylation of a hydroxymethyl precursor : Reacting (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) at 0–20°C to form the mesylate intermediate .

Azide substitution : Displacing the mesylate group with sodium azide (NaN₃) in a polar solvent (e.g., DMF or DMSO) at 60–80°C to introduce the azidomethyl group.

Stereochemical control : The (S)-configuration is retained by starting from an enantiomerically pure precursor (e.g., resolved via chiral chromatography or enzymatic resolution) and avoiding racemization-prone conditions (e.g., high temperatures or strong acids/bases) during functional group transformations .

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Answer:
Key techniques include:

  • NMR Spectroscopy : Confirm regiochemistry via 1^1H and 13^13C NMR (e.g., azidomethyl protons at δ 3.2–3.5 ppm; tert-butyl group at δ 1.4 ppm) .
  • LC-MS : Verify molecular weight (expected [M+H]⁺ = ~241.1) and purity .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry using SHELX software for structure refinement .

Resolving discrepancies : Cross-validate data with multiple methods (e.g., compare experimental NMR shifts with computational predictions or literature analogs). For azide-related peaks, ensure absence of residual solvents or byproducts via GC-MS or HPLC .

Advanced: How can this compound be utilized in click chemistry for bioconjugation, and what experimental optimizations are required?

Answer:
The azidomethyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes to form triazole linkages. Methodological considerations :

  • Reaction conditions : Use Cu(I) catalysts (e.g., TBTA), reduce oxygen exposure (argon atmosphere), and optimize pH (7–8) to prevent azide decomposition .
  • Purification : Remove copper residues via chelating agents (e.g., EDTA) or silica gel chromatography.
  • Kinetic studies : Monitor reaction progress via TLC or in situ IR to avoid over-functionalization .

Application example : Conjugate with alkyne-tagged biomolecules (e.g., proteins, nucleic acids) for targeted drug delivery studies .

Advanced: How do steric effects from the tert-butyl group influence reactivity in downstream transformations?

Answer:
The tert-butyl group:

  • Steric hindrance : Slows nucleophilic substitutions at the piperidine nitrogen but stabilizes intermediates via steric protection.
  • Electronic effects : Electron-donating nature enhances carbamate stability during acidic/basic conditions (e.g., Boc deprotection requires strong acids like HCl in dioxane) .

Experimental optimization : Use bulky reagents (e.g., DIPEA) to mitigate steric effects in SN2 reactions. For azide reductions (e.g., Staudinger reaction), employ triphenylphosphine in THF at 0°C to minimize side reactions .

Basic: What safety protocols are essential when handling this compound, given its azide functionality?

Answer:
Critical precautions :

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of azide dust/aerosols.
  • Storage : Keep in airtight containers away from heat/light; label with "AZIDE: Explosive Risk When Heated" .

Emergency response : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. For spills, neutralize with dilute sodium hypochlorite (bleach) .

Advanced: How can computational methods aid in predicting the compound’s reactivity or interaction with biological targets?

Answer:
In silico tools :

  • Docking simulations : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) via the piperidine-azide scaffold .
  • DFT calculations : Predict reaction pathways (e.g., azide cycloaddition kinetics) using Gaussian09 at the B3LYP/6-31G* level .
  • MD simulations : Assess conformational stability in solution (e.g., tert-butyl group’s impact on piperidine ring puckering) .

Validation : Correlate computational results with experimental data (e.g., NMR coupling constants for ring conformation) .

Advanced: What strategies mitigate racemization during functionalization of the piperidine ring?

Answer:

  • Low-temperature reactions : Perform substitutions (e.g., azidation) below 20°C to preserve stereointegrity .
  • Chiral auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to stabilize transition states.
  • Enzymatic resolution : Use lipases (e.g., CAL-B) to separate enantiomers post-synthesis if racemization occurs .

Analytical validation : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Basic: How is the tert-butyl carbamate group selectively removed without affecting the azide functionality?

Answer:

  • Acidic conditions : Treat with 4M HCl in dioxane (2–4h, RT) to cleave the Boc group. The azide remains intact under these conditions .
  • Alternative : Use TFA/DCM (1:1 v/v) for 1h, followed by neutralization with NaHCO₃.

Verification : Confirm deprotection via 1^1H NMR (disappearance of tert-butyl peak at δ 1.4 ppm) and LC-MS (mass shift corresponding to Boc removal) .

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